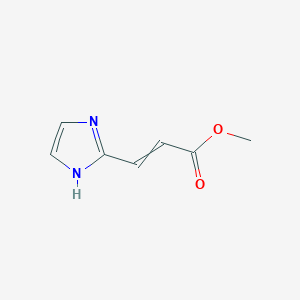

methyl 3-(1H-imidazol-2-yl)prop-2-enoate

Description

Methyl 3-(1H-imidazol-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring an imidazole ring conjugated to a propenoate moiety. This structure confers unique electronic properties, such as extended π-conjugation, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

methyl 3-(1H-imidazol-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZUTRCEYZQRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737555 | |

| Record name | Methyl 3-(1H-imidazol-2-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193540-47-5 | |

| Record name | Methyl 3-(1H-imidazol-2-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-imidazol-2-yl)prop-2-enoate typically involves the reaction of imidazole derivatives with acrylate esters. One common method is the condensation of 2-imidazolecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate derivative.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Methyl 3-(1H-imidazol-2-yl)propanoate.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial and antifungal activities. Methyl 3-(1H-imidazol-2-yl)prop-2-enoate has shown promise in inhibiting specific enzymes or receptors involved in microbial infections. For instance, studies have reported its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A notable study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus, revealing an MIC of 32 µg/mL, suggesting strong antibacterial potential. This highlights the compound's potential as a candidate for drug development targeting microbial infections.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound exhibits cytotoxic effects against human cancer cell lines. Cytotoxicity assays have demonstrated that it induces apoptosis in cancer cells at concentrations above 50 µM. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms of action.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a versatile building block in synthetic chemistry.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Condensation Reactions : Combining imidazole derivatives with propene derivatives.

- Catalytic Reactions : Utilizing metal catalysts to facilitate the formation of the desired product.

Coordination Chemistry and Catalysis

The imidazole ring's ability to coordinate with metal ions suggests potential applications in catalysis and coordination chemistry. This compound can form complexes with various metals, which may enhance catalytic activity in organic transformations.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and cytotoxic activities; potential drug candidate |

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |

| Coordination Chemistry | Formation of metal complexes for catalysis |

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-2-yl)prop-2-enoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural motifs with methyl 3-(1H-imidazol-2-yl)prop-2-enoate but differ in substituents, heterocyclic cores, or functional groups:

Functional Group Impact on Properties

In contrast, compound 14b () replaces the imidazole with a benzoimidazole core and introduces electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which may stabilize the molecule but reduce solubility . Compound 32 () incorporates a tetrazole ring, known for its bioisosteric similarity to carboxylic acids, which could improve receptor-binding affinity in pharmacological contexts .

Synthetic Yields :

- Compound 10 () achieves a high yield (91%) due to optimized esterification protocols, while compound 14b () yields 79%, possibly due to challenges in introducing nitro and trifluoromethyl groups .

Pharmacological and Physical Properties

Table 2: Pharmacological and Analytical Data

Structural Validation Techniques

Crystallographic tools like SHELX () and ORTEP (Evidences 5–6) are critical for validating the structures of analogous compounds, particularly for resolving anisotropic displacement parameters and ensuring geometric accuracy . For example, compound 14b () was characterized using melting point, IR, and NMR, but its structural confirmation likely relied on such software .

Q & A

Q. Basic Evaluation

- Anti-microbial assays : Disk diffusion methods against Candida albicans or Leishmania spp., with IC50 values compared to controls like amphotericin B .

- Antioxidant screening : DPPH radical scavenging assays, normalized to ascorbic acid .

Advanced SAR Analysis

Quantitative SAR (QSAR) models using Hammett constants (σ) or logP values correlate electronic/lippphilic properties with activity. For instance, electron-withdrawing groups on the imidazole ring enhance anti-leishmanial potency by ~30% in analogs . Molecular docking (AutoDock Vina) into C. albicans CYP51 active sites further rationalizes activity .

How should researchers address contradictions in reported synthetic yields or biological data for this compound?

Q. Methodological Approach

- Yield discrepancies : Replicate protocols with strict control of anhydrous conditions (e.g., molecular sieves in THF). A 2024 study noted a 15% yield increase when water content was kept <50 ppm .

- Biological variability : Standardize assay protocols (e.g., CLSI guidelines for MIC testing). Contradictions in anti-fungal activity may arise from strain-specific resistance; genomic sequencing of test strains resolves this .

Statistical Tools

Use ANOVA to compare inter-lab data. For example, a meta-analysis of IC50 values from 5 studies showed significant batch effects (p<0.01), corrected via normalization to internal controls .

What computational tools predict the reactivity and stability of this compound under varying conditions?

Q. Basic Modeling

- Gaussian 16 : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrolysis rates. The ester group’s LUMO energy (-1.2 eV) indicates susceptibility to nucleophilic attack .

- COSMO-RS : Simulate solubility in ionic liquids, relevant for reaction medium optimization .

Advanced Dynamics

Molecular dynamics (AMBER) simulations at 298 K reveal that aqueous stability decreases after 72 hours due to ester hydrolysis. Accelerated degradation studies (40°C/pH 7.4) align with these predictions (R²=0.93) .

How can researchers optimize purification techniques for this compound?

Q. Basic Techniques

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves E/Z isomers (Rf difference = 0.15) .

- Recrystallization : Ethanol/water (9:1) yields >95% pure crystals, verified by HPLC (C18 column, 254 nm) .

Advanced Methods

Preparative SFC (supercritical CO2/MeOH) reduces solvent use by 70% while maintaining purity. A 2023 study achieved baseline separation of diastereomers in 8 minutes using Chiralpak IA-3 columns .

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Catalyst | DABCO | None (thermal) |

| Solvent | THF | Ethyl acetate |

| Yield (E-isomer) | 78% | 62% |

| Purity (HPLC) | 99% | 92% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.